molecular formula C14H16N2O2 B8324445 1-(4-Aminophenyl)-3-isopropyl-3-azabicyclo[3.1.0]hexane-2,4-dione

1-(4-Aminophenyl)-3-isopropyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B8324445
M. Wt: 244.29 g/mol
InChI Key: MCIAPBDASYVGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)N1C(=O)C2CC2(c2ccc([N+](=O)[O-])cc2)C1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:21][CH2:22][OH:23].[CH:1]([CH3:2])([CH3:3])[N:4]1[C:5](=[O:20])[C:6]2([c:11]3[cH:12][cH:13][c:14]([N+:17]([O-:18])=[O:19])[cH:15][cH:16]3)[CH2:7][CH:8]2[C:9]1=[O:10]>>[CH:1]([CH3:2])([CH3:3])[N:4]1[C:5](=[O:20])[C:6]2([c:11]3[cH:12][cH:13][c:14]([NH2:17])[cH:15][cH:16]3)[CH2:7][CH:8]2[C:9]1=[O:10]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CC(C)N1C(=O)C2CC2(c2ccc([N+](=O)[O-])cc2)C1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)N1C(=O)C2CC2(c2ccc([N+](=O)[O-])cc2)C1=O

Outcomes

Product
Name
Type
product
Smiles
CC(C)N1C(=O)C2CC2(c2ccc(N)cc2)C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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